8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
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Overview
Description
8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrimidoindazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated indazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 8-Bromo-4-(4-hydroxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid: Lacks the bromine atom, which may affect its biological activity.
8-Chloro-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxamide: Contains an amide group instead of a carboxylic acid, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXKPKYLKSVGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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